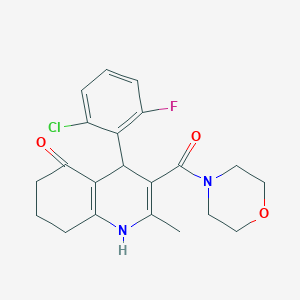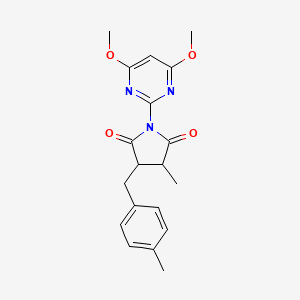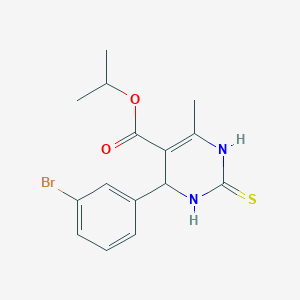
4-(2-chloro-6-fluorophenyl)-2-methyl-3-(4-morpholinylcarbonyl)-4,6,7,8-tetrahydro-5(1H)-quinolinone
Descripción general
Descripción
4-(2-chloro-6-fluorophenyl)-2-methyl-3-(4-morpholinylcarbonyl)-4,6,7,8-tetrahydro-5(1H)-quinolinone is a useful research compound. Its molecular formula is C21H22ClFN2O3 and its molecular weight is 404.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 404.1302984 g/mol and the complexity rating of the compound is 729. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Reactions
Research on quinoline derivatives, including compounds structurally similar to the one , emphasizes their synthesis and the exploration of chemical reactions they undergo. For example, studies have detailed the reactions of quinoxaline derivatives with nucleophilic reagents, leading to the formation of various substituted quinoxalines and quinolinones through processes like condensation with aromatic aldehydes and nucleophilic substitutions (Badr et al., 1983). This research underscores the compound's utility in creating diverse chemical entities with potential applications in materials science and pharmaceuticals.
Biological Applications
The compound's derivatives have been studied for their potential biological activities. For instance, fluorinated derivatives of 2-phenyl-3-hydroxy-4(1H)-quinolinone, substituted with fluorine atoms and modified by nucleophilic substitutions, have shown cytotoxic activity against cancer cell lines, indicating their potential as anticancer agents (Řehulka et al., 2020). Such findings are crucial for the development of new therapeutic agents.
Antimicrobial Studies
The synthesis of novel fluorine-containing quinazolinone and thiazolidinone derivatives has revealed significant antimicrobial activity against a range of bacteria and fungi, highlighting the compound's relevance in creating new antimicrobial agents (Desai et al., 2013).
Advanced Materials Research
Compounds with structural similarities to the one have been explored for their potential in creating high-molecular-weight aromatic polyether ketones, indicating their utility in the development of advanced materials (Keshtov et al., 2002).
Propiedades
IUPAC Name |
4-(2-chloro-6-fluorophenyl)-2-methyl-3-(morpholine-4-carbonyl)-4,6,7,8-tetrahydro-1H-quinolin-5-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClFN2O3/c1-12-17(21(27)25-8-10-28-11-9-25)20(18-13(22)4-2-5-14(18)23)19-15(24-12)6-3-7-16(19)26/h2,4-5,20,24H,3,6-11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHQJPCODQMBNIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C2=C(N1)CCCC2=O)C3=C(C=CC=C3Cl)F)C(=O)N4CCOCC4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClFN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(butan-2-yl)phenyl]-2-(4-chloro-2-methylphenoxy)acetamide](/img/structure/B4049596.png)
![(2Z)-2-[(2-methoxyanilino)methylidene]cyclohexan-1-one](/img/structure/B4049604.png)
![N,6-dimethyl-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]-2-pyridin-3-ylpyrimidin-4-amine](/img/structure/B4049612.png)
![3-azocan-1-yl-N-[1-(1-methyl-1H-pyrazol-4-yl)propyl]propanamide](/img/structure/B4049616.png)

![N-[(1-adamantylamino)carbonothioyl]-3-iodobenzamide](/img/structure/B4049637.png)

![1-[4-(3-ethoxy-4-hydroxy-5-iodophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinyl]ethanone](/img/structure/B4049652.png)
![2-(2,3-dihydro-1,4-benzodioxin-2-yl)-5-(1-naphthylmethylene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B4049655.png)

![3-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-2-{[(4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl]thio}-4(3H)-quinazolinone](/img/structure/B4049671.png)
![N-{4-hydroxy-3-[3-methyl-2-oxo-1-(trifluoroacetyl)butyl]phenyl}-4-methyl-3-nitrobenzenesulfonamide](/img/structure/B4049683.png)
![3-({[5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)-3,8,8-trimethyl-2,7-dioxaspiro[4.4]nonane-1,6-dione](/img/structure/B4049688.png)
![2-[3-[(Z)-[1-(furan-2-ylmethyl)-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene]methyl]indol-1-yl]-N-(2-methoxyethyl)acetamide](/img/structure/B4049691.png)
